Perindopril is a nonsulfhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is rapidly metabolized in the liver to perindoprilat, its active metabolite, following oral administration. Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Perindopril may be used to treat mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction and stable coronary disease.
Perindopril is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of perindopril is as an Angiotensin-converting Enzyme Inhibitor.
Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and stable coronary artery disease. Perindopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Perindopril is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Upon hydrolysis, perindopril is converted to its active form perindoprilat, inhibiting ACE and the conversion of angiotensin I to angiotensin II; consequently, angiotensin II-mediated vasoconstriction and angiotensin II-stimulated aldosterone secretion from the adrenal cortex are inhibited and diuresis and natriuresis ensue.
An angiotensin-converting enzyme inhibitor. It is used in patients with hypertension and heart failure.
See also: Perindopril Erbumine (has salt form).
Perindopril erbumine
CAS No.: 107133-36-8
Cat. No.: VC20763603
Molecular Formula: C19H32N2O5
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107133-36-8 |
---|---|
Molecular Formula | C19H32N2O5 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Standard InChI | InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 |
Standard InChI Key | IPVQLZZIHOAWMC-QXKUPLGCSA-N |
Isomeric SMILES | CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
SMILES | CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N |
Canonical SMILES | CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Chemical Properties and Structure
Perindopril erbumine is an addition compound consisting of perindopril (the free acid form) and tert-butylamine (erbumine). Its chemical name is (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine . The compound has the following key properties:
Perindopril is a prodrug that requires metabolic activation to perindoprilat, its biologically active form, through hydrolysis of the ester group in vivo . This pharmacological characteristic contributes to its extended duration of action and once-daily dosing capability.
Mechanism of Action
Perindopril erbumine functions primarily through the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. The mechanism of action involves:
ACE Inhibition
Perindoprilat, the active metabolite of perindopril, inhibits the enzyme that catalyzes the conversion of angiotensin I to angiotensin II . This inhibition results in:
-
Decreased plasma angiotensin II levels
-
Reduced vasoconstriction
-
Increased plasma renin activity
Cardiovascular Effects
The inhibition of ACE by perindoprilat leads to several beneficial cardiovascular effects:
-
Vasodilation, leading to reduced peripheral resistance
-
Natriuresis and diuresis due to decreased aldosterone secretion
-
Modest increase in serum potassium due to reduced aldosterone effects
Following administration of perindopril, the pressor effect of an angiotensin I infusion is reduced by approximately 35% after 24 hours with a 12 mg dose, demonstrating sustained ACE inhibition .
Pharmacokinetics
The pharmacokinetic profile of perindopril erbumine contributes significantly to its clinical effectiveness. Key pharmacokinetic parameters include:
Metabolism and Distribution
-
After absorption, 30-50% of systemically available perindopril is hydrolyzed to perindoprilat
-
Perindoprilat has a mean bioavailability of approximately 25%
-
Peak plasma concentrations of perindoprilat are attained 3-7 hours after perindopril administration
Dose Proportionality
Perindopril exhibits dose-proportional pharmacokinetics across its therapeutic dose range of 4-16 mg, with Cmax (maximum concentration) and AUC (area under the curve) increasing linearly with dose .
Clinical Applications
Perindopril erbumine has been approved for several clinical indications based on extensive research demonstrating its efficacy and safety profile.
Treatment of Essential Hypertension
Perindopril is indicated for the treatment of patients with essential hypertension . Clinical evidence demonstrates:
-
Significant reductions in both systolic and diastolic blood pressure
-
Maintenance of blood pressure reduction for at least 24 hours (trough/peak ratios >50%)
-
Superior response rates compared to other ACE inhibitors such as captopril
-
Efficacy as monotherapy or in combination with other antihypertensive agents
Management of Stable Coronary Artery Disease
Perindopril erbumine is indicated for the treatment of patients with stable coronary artery disease to reduce the risk of cardiovascular mortality and nonfatal myocardial infarction . This indication is supported by large-scale clinical trials demonstrating:
-
20% relative risk reduction for the combined endpoint of cardiovascular mortality, nonfatal myocardial infarction, or cardiac arrest compared to placebo
Vascular Protection
Research indicates that perindopril may provide additional benefits beyond blood pressure reduction:
-
Decreased carotid-femoral aortic pulse wave velocity, indicating improved arterial elasticity
-
Enhanced arterial compliance
-
Reduced left ventricular mass index, suggesting regression of cardiac hypertrophy
-
Preserved cerebral blood flow despite significant blood pressure reduction in patients with recent cerebral ischemia or stroke
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of perindopril erbumine in various patient populations and clinical scenarios.
Efficacy in Hypertension
A comprehensive review of perindopril's clinical effects demonstrated that perindopril 4 to 8 mg once daily significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline values in hypertensive patients .
In the Aceon Community Trial (ACT), an analysis of 2,269 elderly (≥65 years) hypertensive patients showed:
Parameter | Reduction After 12 Weeks | Statistical Significance |
---|---|---|
Systolic Blood Pressure | -18.2 ± 0.5 mmHg | p<0.001 |
Diastolic Blood Pressure | -8.9 ± 0.3 mmHg | p<0.001 |
This trial also demonstrated a significant narrowing of pulse pressure, which is particularly beneficial in elderly patients with systolic hypertension .
Blood Pressure Control Rates
After 12 weeks of treatment with perindopril, the ACT study reported the following control rates:
Blood Pressure Target | Control Rate |
---|---|
SBP/DBP <140/90 mmHg | 40% |
SBP <140 mmHg or DBP <90 mmHg | 85% |
SBP <140 mmHg | 43% |
DBP <90 mmHg | 81% |
Additionally, perindopril treatment achieved blood pressure control in a significant number of patients who were previously uncontrolled on other ACE inhibitor therapy .
Efficacy in Coronary Artery Disease
The EUROPA (European Trial on Reduction of Cardiac Events with Perindopril in Stable Coronary Artery Disease) study demonstrated significant risk reduction with perindopril treatment in patients with stable coronary artery disease:
Endpoint | Perindopril (N=6,110) | Placebo (N=6,108) | Relative Risk Reduction (95% CI) | P-value |
---|---|---|---|---|
Combined endpoint (CV mortality, non-fatal MI, or cardiac arrest) | 8.0% | 9.9% | 20% (9 to 29) | 0.0003 |
Non-fatal MI | 4.8% | 6.2% | 22% (10 to 33) | 0.001 |
Cardiovascular mortality | 3.5% | 4.1% | 14% (-3 to 28) | 0.107 |
These benefits were consistent across all predefined subgroups regardless of age, underlying disease, or concomitant medication .
Dosage and Administration
Hypertension
The recommended initial dose of perindopril erbumine for hypertension is 4 mg once daily. The dosage may be titrated upward until blood pressure is controlled or to a maximum of 16 mg per day .
Stable Coronary Artery Disease
For patients with stable coronary artery disease, perindopril erbumine should be initiated at 4 mg once daily for 2 weeks, and then increased as tolerated to a maintenance dose of 8 mg once daily .
Elderly Patients
Experience with perindopril erbumine in elderly patients at doses exceeding 8 mg is limited. Dosages above 8 mg should be administered with caution in this population .
Special Populations
Perindopril erbumine has demonstrated efficacy and safety in various special patient populations:
Elderly Patients
The ACT study demonstrated that perindopril is effective and well-tolerated in elderly hypertensive patients (≥65 years) . The medication achieved significant blood pressure reductions and improved blood pressure classification according to JNC VI guidelines.
Patients with Concomitant Diseases
Perindopril monotherapy has proven effective in patients with hypertension and various concomitant diseases . Its protective effects on the cardiovascular system make it particularly valuable in patients with multiple cardiovascular risk factors.
Formulation and Available Strengths
Perindopril erbumine is available in tablet form for oral administration. The commercial formulation includes:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume